2-Formylhydrazinecarboximidamide nitrate
Overview
Description
2-Formylhydrazinecarboximidamide nitrate is a chemical compound with the molecular formula C2H6N4O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylhydrazinecarboximidamide nitrate typically involves the reaction of formylhydrazine with carboximidamide nitrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve high efficiency and cost-effectiveness. The product is purified through recrystallization and other separation techniques to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Formylhydrazinecarboximidamide nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
2-Formylhydrazinecarboximidamide nitrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Formylhydrazinecarboximidamide nitrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Formylhydrazinecarboximidamide nitrate include:
- Formylhydrazine
- Carboximidamide
- Hydrazine derivatives
Comparison
Compared to these similar compounds, this compound is unique due to its specific structural properties and reactivity.
Properties
IUPAC Name |
N-(diaminomethylideneamino)formamide;nitric acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O.HNO3/c3-2(4)6-5-1-7;2-1(3)4/h1H,(H,5,7)(H4,3,4,6);(H,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHSFEWSEOETER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NN=C(N)N.[N+](=O)(O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638163 | |
Record name | Nitric acid--N''-formylcarbonohydrazonic diamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80638163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90229-52-0 | |
Record name | NSC137984 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nitric acid--N''-formylcarbonohydrazonic diamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80638163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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